1-Phenylpropan-2-one oxime 1-Phenylpropan-2-one oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC1799193
InChI: InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8-
SMILES:
Molecular Formula: C9H11NO
Molecular Weight: 149.19 g/mol

1-Phenylpropan-2-one oxime

CAS No.:

Cat. No.: VC1799193

Molecular Formula: C9H11NO

Molecular Weight: 149.19 g/mol

* For research use only. Not for human or veterinary use.

1-Phenylpropan-2-one oxime -

Specification

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
IUPAC Name (NZ)-N-(1-phenylpropan-2-ylidene)hydroxylamine
Standard InChI InChI=1S/C9H11NO/c1-8(10-11)7-9-5-3-2-4-6-9/h2-6,11H,7H2,1H3/b10-8-
Standard InChI Key AUYFJUMCPAMOKN-NTMALXAHSA-N
Isomeric SMILES C/C(=N/O)/CC1=CC=CC=C1
Canonical SMILES CC(=NO)CC1=CC=CC=C1

Introduction

Physical and Chemical Properties

1-Phenylpropan-2-one oxime (CAS Number: 13213-36-0) possesses distinctive physical and chemical characteristics that make it valuable for various applications. The compound exists as a solid at room temperature and has specific measurable properties that distinguish it from related compounds.

Basic Physical Properties

The basic physical properties of 1-phenylpropan-2-one oxime are summarized in Table 1 below:

Table 1: Physical Properties of 1-Phenylpropan-2-one Oxime

PropertyValue
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19000 g/mol
Exact Mass149.08400
Density0.99 g/cm³
Boiling Point285.7°C at 760 mmHg
Flash Point169.2°C
Polar Surface Area (PSA)32.59000

The compound features a phenyl group connected to a propanone backbone that has been converted to an oxime functional group . This structure confers unique chemical properties that enable its participation in various chemical reactions.

Chemical Reactivity

The oxime functional group (-C=N-OH) in 1-phenylpropan-2-one oxime plays a critical role in its chemical behavior. This group can participate in various reactions, including:

  • Reduction reactions that can convert the oxime to corresponding amines

  • Rearrangement reactions, particularly the Beckmann rearrangement

  • Nucleophilic and electrophilic substitution reactions

  • Coordination with metal ions to form complexes

The presence of the phenyl group also contributes to the compound's reactivity by providing resonance stabilization during reactions, particularly in transition states that involve the formation of intermediates .

Synthesis and Preparation

The synthesis of 1-phenylpropan-2-one oxime can be accomplished through several methodologies, with the most common involving the reaction of 1-phenylpropan-2-one (phenylacetone) with hydroxylamine.

Laboratory Synthesis

A typical synthesis procedure involves the reaction of the parent ketone with hydroxylamine hydrochloride in the presence of a base. The general procedure includes:

  • Dissolution of 1-phenylpropan-2-one in an appropriate solvent (typically ethanol)

  • Addition of hydroxylamine hydrochloride and a base (often sodium acetate)

  • Heating the mixture under controlled conditions

  • Isolation and purification of the product by recrystallization

The reaction can be represented as:

1-Phenylpropan-2-one + NH₂OH·HCl + Base → 1-Phenylpropan-2-one oxime + H₂O + Salt

The preparation typically yields the compound as white crystals after purification through column chromatography . This synthetic route is well-documented and can be scaled according to laboratory requirements.

Industrial Production

While detailed information regarding large-scale industrial production of 1-phenylpropan-2-one oxime is limited in the search results, a patent describes a process that involves:

  • Reacting 1-phenyl-1-hydroxy-2-propanone with a hydroxylamine salt in the presence of a base to form an oxime intermediate

  • Subsequently reducing this oxime to obtain desired derivatives

This patent suggests that the compound may serve as an intermediate in the production of more complex chemicals, particularly optically active amino alcohols.

Analytical Characterization

Proper characterization of 1-phenylpropan-2-one oxime is essential for confirming its identity and purity. Several analytical techniques are employed for this purpose.

Spectroscopic Data

Spectroscopic data provides critical information for structure elucidation and confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly useful for characterizing 1-phenylpropan-2-one oxime:

¹H NMR (CDCl₃, 300 MHz): The hydrogen nuclear magnetic resonance spectrum shows characteristic peaks that confirm the structure of the compound. Key signals typically include aromatic protons from the phenyl group (δ 7.2-7.6 ppm), methylene protons adjacent to the phenyl group, methyl protons of the oxime group, and the hydroxyl proton of the oxime functional group .

¹³C NMR (CDCl₃, 75 MHz): Carbon-13 NMR spectroscopy reveals the carbon framework of the molecule, with signals corresponding to the aromatic carbons, carbonyl carbon (shifted due to oxime formation), methylene carbon, and methyl carbon .

High-resolution mass spectrometry (HRMS) has confirmed the exact mass of the compound to be 149.0841, which closely matches the calculated value of 149.0841 for C₉H₁₁NO .

Chromatographic Analysis

Thin-layer chromatography (TLC) can be used to monitor the progress of reactions involving 1-phenylpropan-2-one oxime and to assess its purity. Typical TLC conditions employ ethyl acetate/hexanes mixtures as the mobile phase, with the compound exhibiting characteristic retention factor (Rᶠ) values depending on the specific solvent system used .

Structural Isomerism

Like many oximes, 1-phenylpropan-2-one oxime can exist as geometric isomers (E/Z or syn/anti) due to the restricted rotation around the C=N bond of the oxime functional group.

Isomer Stability and Interconversion

The E and Z isomers of 1-phenylpropan-2-one oxime differ in the relative orientation of the hydroxyl group and the larger substituent with respect to the C=N bond. Generally, one isomer tends to be thermodynamically more stable than the other, though both can be isolated under appropriate conditions.

Research has demonstrated that mixtures of stereoisomers can be observed in NMR studies of oximes, including 1-phenylpropan-2-one oxime . The isomers can sometimes be interconverted through thermal or photochemical processes, though the energy barrier for such interconversion can be substantial due to the partial double-bond character of the C=N bond.

Comparative Analysis with Related Compounds

Understanding how 1-phenylpropan-2-one oxime compares to structurally related compounds provides insight into structure-activity relationships and potential applications.

Comparison with Similar Oximes

Table 2 below compares 1-phenylpropan-2-one oxime with structurally related oximes:

Table 2: Comparison of 1-Phenylpropan-2-one Oxime with Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Boiling Point (°C)Key Structural Difference
1-Phenylpropan-2-one oximeC₉H₁₁NO149.19285.7Standard reference compound
1-Phenyl-1,2-propanedione-2-oximeC₉H₉NO₂163.17292.5Additional carbonyl group
1-(4-Methoxyphenyl)ethanone oximeC₉H₁₁NO₂165.19Not availableMethoxy substituent on phenyl ring
1-(4-Fluorophenyl)ethanone oximeC₈H₈FNO153.16Not availableFluoro substituent on phenyl ring

These structural variations result in different physical properties and reactivity patterns. For instance, 1-phenyl-1,2-propanedione-2-oxime has a higher boiling point (292.5°C) compared to 1-phenylpropan-2-one oxime (285.7°C), likely due to the additional carbonyl group that increases intermolecular forces .

Structure-Activity Relationships

The structure of oximes, including 1-phenylpropan-2-one oxime, significantly influences their chemical reactivity and potential applications:

These structure-activity relationships are important considerations when designing synthetic pathways or exploring potential applications for 1-phenylpropan-2-one oxime and its derivatives.

Applications and Research

1-Phenylpropan-2-one oxime has several important applications in chemical synthesis and research.

Synthetic Intermediates

One of the primary uses of 1-phenylpropan-2-one oxime is as a synthetic intermediate in the preparation of other compounds. The oxime functional group can undergo various transformations, making it versatile in organic synthesis pathways:

  • Reduction to form corresponding amines

  • Beckmann rearrangement to form amides

  • Conversion to nitriles through dehydration

  • Participation in cycloaddition reactions

These transformations make 1-phenylpropan-2-one oxime valuable in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals that contain nitrogen functionalities.

Research Applications

In research settings, 1-phenylpropan-2-one oxime serves several important functions:

  • As a model compound for studying oxime chemistry and reactions

  • In the investigation of stereochemistry and isomerism

  • As a standard for analytical method development

  • In the preparation of derivatives for structure-activity relationship studies

Research has also explored the use of oximes, including 1-phenylpropan-2-one oxime, in metal coordination chemistry, where the oxime group can act as a ligand for various metal ions .

Future Research Directions

Based on the current understanding of 1-phenylpropan-2-one oxime and related compounds, several promising research directions emerge:

  • Development of stereoselective synthesis methods to preferentially produce specific isomers

  • Exploration of catalytic applications, particularly in asymmetric synthesis

  • Investigation of potential biological activities and structure-activity relationships

  • Design of novel derivatives with enhanced properties for specific applications

Additionally, research into green chemistry approaches for the synthesis and utilization of 1-phenylpropan-2-one oxime could lead to more environmentally friendly processes.

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